N-(but-3-yn-1-yl)cyclobutanecarboxamide
Description
N-(but-3-yn-1-yl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring fused to a carboxamide group, with a terminal alkyne substituent (but-3-yn-1-yl) attached to the nitrogen atom. This structure combines the conformational rigidity of the cyclobutane ring with the reactivity of the alkyne moiety, making it a candidate for applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
N-but-3-ynylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-10-9(11)8-5-4-6-8/h1,8H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBIGDLUULJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with but-3-yn-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Substituted amides
Scientific Research Applications
N-(but-3-yn-1-yl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-3-yn-1-yl group can participate in covalent bonding with active site residues, while the cyclobutanecarboxamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in Anti-Inflammatory Research
describes three compounds synthesized for chemoproteomic studies, sharing a common N-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl) backbone but differing in their carboxamide substituents (Table 1). These compounds highlight structural modifications that influence biological activity:
Key Observations :
- Alkyne-Diazirine Motif : All three analogs include a photoactivatable diazirine group and a terminal alkyne for click chemistry applications, features absent in N-(but-3-yn-1-yl)cyclobutanecarboxamide. This suggests the target compound may lack utility in photoaffinity labeling workflows unless modified .
- However, the absence of electron-withdrawing groups (e.g., fluorine in FFF-29) may reduce metabolic stability .
Cyclobutanecarboxamide Derivatives
and provide data on cyclobutanecarboxamide derivatives with varying nitrogen substituents:
Key Observations :
Crystallographic and Computational Analysis
The SHELX software suite () is widely used for small-molecule crystallography. The cyclobutane ring’s strain energy (~110 kJ/mol) could complicate crystallization compared to less strained systems (e.g., cyclohexane derivatives), necessitating high-resolution data for accurate refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
